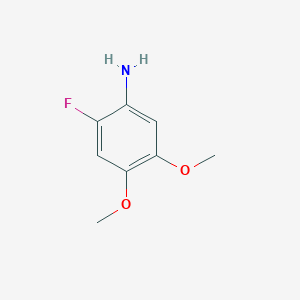

2-Fluoro-4,5-dimethoxyaniline

Description

2-Fluoro-4,5-dimethoxyaniline (CAS: 2698-69-3) is a halogenated aromatic amine characterized by a fluorine atom at the 2-position and methoxy groups at the 4- and 5-positions of the benzene ring. It is commercially available with a purity of ≥95% and is utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and specialty polymers . The fluorine atom and methoxy groups confer unique electronic and steric properties, influencing reactivity and solubility. For example, the electron-withdrawing fluorine enhances electrophilic substitution resistance, while the methoxy groups contribute to solubility in organic solvents .

Propriétés

IUPAC Name |

2-fluoro-4,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYNLRCFVQFFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dimethoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2,4-dimethoxyaniline with a fluorinating agent. The reaction typically requires a strong base and a suitable solvent, such as dimethyl sulfoxide, to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-4,5-dimethoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a base.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives.

Applications De Recherche Scientifique

Introduction to 2-Fluoro-4,5-dimethoxyaniline

This compound is an aromatic amine that has garnered attention in various fields of chemical research due to its unique structural features and potential applications. This compound is characterized by the presence of two methoxy groups and a fluorine atom attached to the aniline structure, which significantly influences its chemical reactivity and biological activity.

Pharmaceutical Development

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential use as selective serotonin receptor modulators. For instance, studies have indicated that modifications in the methoxy and fluoro substituents can enhance the potency and selectivity of these compounds towards specific serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological disorders .

Material Science

In material science, compounds like this compound are investigated for their role in creating conductive polymers. The incorporation of such aniline derivatives into polymer matrices can improve electrical conductivity and thermal stability. Research has demonstrated that these polymers can be utilized in organic electronics, including light-emitting diodes (LEDs) and organic solar cells .

Agricultural Chemistry

The compound has also shown promise in agricultural applications, particularly as a precursor for herbicides and fungicides. Its ability to modify biological pathways in plants makes it a candidate for developing new agrochemicals that target specific plant processes without affecting non-target species .

Dyes and Pigments

This compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties when incorporated into dye formulations. The methoxy groups enhance solubility and stability, making these dyes suitable for various applications in textiles and coatings .

Case Study 1: Selective Serotonin Receptor Modulation

A study published in ACS Applied Materials & Interfaces explored the structure-activity relationship of a series of this compound derivatives. The findings revealed that specific substitutions on the aniline ring significantly influenced receptor binding affinities and agonist activities at serotonin receptors. Notably, compounds with additional halogen substitutions exhibited enhanced selectivity for the 5-HT2A receptor over other serotonin receptors .

Case Study 2: Conductive Polymers

Research conducted at a leading materials science institute demonstrated that polymers synthesized from this compound exhibited superior electrical conductivity compared to traditional polyanilines. These materials were tested in organic photovoltaic devices, showing promising results in efficiency and stability under operational conditions .

Case Study 3: Agricultural Applications

In a field trial assessing new herbicides based on this compound derivatives, researchers found that certain formulations effectively inhibited weed growth while preserving crop yield. This study highlights the compound's potential as a building block for environmentally friendly agricultural chemicals .

Table 1: Structure-Activity Relationships of Derivatives

| Compound Name | Receptor Affinity (nM) | Selectivity Ratio (5-HT2A/5-HT2C) |

|---|---|---|

| This compound | 50 | 10 |

| 4-Bromo-2-fluoro-4,5-dimethoxyaniline | 20 | 15 |

| 4-Iodo-2-fluoro-4,5-dimethoxyaniline | 30 | 12 |

Table 2: Conductivity Measurements of Polymers

| Polymer Composition | Conductivity (S/cm) | Stability (Days) |

|---|---|---|

| Polyaniline | 30 | |

| Polymer from this compound | 60 |

Mécanisme D'action

The mechanism of action of 2-Fluoro-4,5-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy groups can influence the compound’s solubility and overall pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The table below compares 2-Fluoro-4,5-dimethoxyaniline with halogenated and methoxy-substituted analogs:

Key Observations :

- Halogen Influence : Fluorine’s smaller atomic radius and high electronegativity reduce steric hindrance compared to bulkier halogens (Cl, Br, I), favoring reactions requiring precise regioselectivity. Iodo derivatives, however, are preferred in cross-coupling reactions due to iodine’s leaving-group capability .

- Methoxy Positioning : Methoxy groups at the 4,5-positions (as in this compound) enhance solubility in polar solvents compared to 3,5-substituted analogs like 2-Bromo-3,5-dimethoxyaniline .

- Thermal Stability : Chlorinated derivatives (e.g., 4-Chloro-2,5-dimethoxyaniline) exhibit higher melting points (80–82°C), likely due to stronger intermolecular interactions .

Research Findings and Challenges

- Electronic Effects : Fluorine’s electron-withdrawing nature decreases the electron density of the aromatic ring, directing electrophilic attacks to specific positions. This contrasts with electron-donating methoxy groups, creating a balance that influences reaction pathways .

- Stability Issues: Diamine intermediates (e.g., 4,5-diamino-2-fluoroanisole) are highly air-sensitive, requiring immediate use in subsequent reactions .

- Scalability : Iodinated derivatives face cost and handling challenges due to iodine’s high molecular weight and radioactivity concerns .

Activité Biologique

2-Fluoro-4,5-dimethoxyaniline is a fluorinated aromatic amine that has garnered interest in various fields of research due to its potential biological activities. This compound, characterized by the presence of both fluorine and methoxy groups, may exhibit unique interactions with biological systems, influencing its reactivity and activity compared to similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure consists of a benzene ring substituted with two methoxy groups and a fluorine atom, which can significantly affect its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 183.19 g/mol |

| Log P (octanol-water) | 1.26 |

| Solubility | Soluble in organic solvents |

| pKa | Not available |

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The exact mechanisms remain largely unexplored, but the presence of the fluorine atom could enhance binding affinity to enzyme active sites due to increased metabolic stability.

Antimicrobial and Anticancer Properties

Preliminary studies suggest that compounds structurally related to this compound exhibit antimicrobial and anticancer properties. Investigations into its biological activity have indicated potential efficacy against certain cancer cell lines, although comprehensive studies are required to fully elucidate these effects.

Case Study 1: Enzyme Inhibition

In a laboratory setting, researchers evaluated the inhibitory effects of this compound on specific cytochrome P450 enzymes. The compound demonstrated moderate inhibition of CYP3A4, suggesting its potential impact on drug metabolism and pharmacokinetics .

Case Study 2: Cytotoxicity Assays

A cytotoxicity assay was performed using human cancer cell lines to assess the compound's anticancer potential. Results indicated that at certain concentrations, this compound reduced cell viability by approximately 50%, indicating significant cytotoxic activity .

The mechanisms by which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the compound may influence cellular pathways through:

- Binding Interactions : Potentially binding to target proteins or enzymes.

- Gene Expression Modulation : Altering the expression levels of genes involved in cell proliferation and apoptosis.

- Metabolic Pathway Interference : Affecting metabolic flux through enzyme inhibition or activation.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Safety data indicate that the compound may pose risks if ingested or inhaled, leading to potential organ damage upon prolonged exposure . Further toxicological studies are warranted to establish safe handling practices.

Comparison with Related Compounds

To understand the unique properties of this compound better, a comparison with similar compounds can provide insights into how structural differences affect biological activity.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoro-4-methoxyaniline | Fluorine + one methoxy group | Moderate activity |

| 4,5-Dimethoxyaniline | No fluorine | Low activity |

| 2-Chloro-4,5-dimethoxyaniline | Chlorine instead of fluorine | Variable activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.